molecular formula C22H26N2O3 B4227503 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B4227503
M. Wt: 366.5 g/mol
InChI Key: ZWWHRKSALPYMOH-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one is a synthetic compound featuring a dihydrobenzofuranone core substituted with methyl groups at positions 3 and 6, and a 4-phenylpiperazine-1-carbonyl moiety at position 2. This structure combines a bicyclic ketone framework with a piperazine-based pharmacophore, making it a candidate for studies in acetylcholinesterase inhibition and other neurological targets . Its molecular formula is inferred as C₂₃H₂₇N₂O₃, with a molecular weight of approximately 449.24 g/mol based on analogous compounds .

Properties

IUPAC Name

3,6,6-trimethyl-2-(4-phenylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15-19-17(25)13-22(2,3)14-18(19)27-20(15)21(26)24-11-9-23(10-12-24)16-7-5-4-6-8-16/h4-8H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHRKSALPYMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of the piperazine moiety via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in the areas of neuropharmacology and oncology.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
(a) 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 76230-27-8)
  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Features: Lacks the piperazine and additional methyl substituents. The simpler dihydrobenzofuranone core is used as a precursor in synthetic routes.
  • Physicochemical Properties :
    • Boiling Point: 236.2°C
    • Density: 1.066 g/cm³
    • LogP: 2.43 (indicative of moderate lipophilicity) .
(b) 2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 50615-16-2)
  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • Key Features : Substitution at position 2 with a methyl group instead of the piperazine-carbonyl chain.
  • Applications : Intermediate in heterocyclic chemistry .
Functionalized Analogues
(a) 2,6,6-Trimethyl-2-(4-phenylbut-2-enoyl)piperazine-1-carbonyl-dihydrobenzofuranone (Compound 3c)
  • Molecular Formula : C₂₇H₂₈N₂O₄
  • Molecular Weight : 449.24 g/mol (M+H⁺ observed at m/z 449.24527)
  • Key Features: Incorporates a 4-phenylbut-2-enoyl group on the piperazine ring.
  • Biological Activity: Exhibits acetylcholinesterase inhibition (IC₅₀ ~1.2 µM), attributed to the conjugated enone system enhancing electron-deficient interactions with the enzyme’s active site .
(b) 2,6,6-Trimethyl-2-(4-(thiophen-2-yl)but-2-enoyl)piperazine-1-carbonyl-dihydrobenzofuranone (Compound 3f)
  • Molecular Formula : C₂₅H₂₆N₂O₄S
  • Molecular Weight : 455.16 g/mol
  • Key Features : Thiophene substituent replaces the phenyl group in 3c.
  • Biological Activity : Reduced inhibitory potency (IC₅₀ ~3.8 µM) compared to 3c, highlighting the importance of aromatic π-π interactions in acetylcholinesterase binding .
Oxime Derivatives
2,6,6-Trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime (CAS 321430-57-3)
  • Molecular Formula: C₁₈H₂₀ClNO₂
  • Molecular Weight : 317.80 g/mol
  • Key Features : Oxime functionalization at the ketone position with a 4-chlorobenzyl group.

Structural-Activity Relationship (SAR) Insights

Compound Key Substituents Molecular Weight (g/mol) Acetylcholinesterase IC₅₀ (µM)
Target Compound 3,6,6-Trimethyl, 4-phenylpiperazine ~449.24 Not reported
3c 4-Phenylbut-2-enoyl 449.24 1.2
3f 4-(Thiophen-2-yl)but-2-enoyl 455.16 3.8
6,6-Dimethyl core (CAS 76230-27-8) None (core only) 164.20 N/A

SAR Trends :

  • Piperazine-Carbonyl Chain : Critical for acetylcholinesterase inhibition. Removal (e.g., in 6,6-dimethyl core) abolishes activity.
  • Aromatic Substituents : Phenyl groups (3c) enhance potency over heteroaromatic thiophenes (3f), suggesting π-π stacking is pivotal.
  • Oxime Derivatives : Functionalization at the ketone may modulate solubility or target engagement but requires further study .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3c 6,6-Dimethyl Core
LogP (Predicted) ~3.5 3.8 2.43
Water Solubility (mg/mL) Low Low Moderate
Boiling Point (°C) ~236 (est.) 236.2 236.2
Plasma Protein Binding High (est.) High Low

Notes:

  • The piperazine moiety increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • The 6,6-dimethyl core’s lower LogP aligns with its use as a hydrophilic intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one
Reactant of Route 2
Reactant of Route 2
3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

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